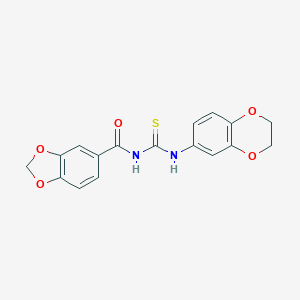![molecular formula C15H9F3N2O2 B278377 4-cyano-N-[2-(difluoromethoxy)phenyl]-2-fluorobenzamide](/img/structure/B278377.png)
4-cyano-N-[2-(difluoromethoxy)phenyl]-2-fluorobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-cyano-N-[2-(difluoromethoxy)phenyl]-2-fluorobenzamide is a chemical compound that is widely used in scientific research. This compound is also known as CFTRinh-172, and it is a potent inhibitor of cystic fibrosis transmembrane conductance regulator (CFTR) chloride channels.
Mecanismo De Acción
The mechanism of action of CFTRinh-172 involves the binding of the compound to a specific site on the CFTR chloride channel. This binding inhibits the opening of the channel, thereby reducing the transport of chloride ions across cell membranes. The exact mechanism of binding and inhibition is still under investigation, but it is thought to involve interactions with specific amino acid residues in the CFTR protein.
Biochemical and Physiological Effects:
The biochemical and physiological effects of CFTRinh-172 are primarily related to the inhibition of CFTR chloride channels. This inhibition can lead to changes in cell volume, ion transport, and fluid secretion. CFTRinh-172 has been shown to reduce the secretion of fluid in the airways of mice, which may have implications for the treatment of cystic fibrosis and other respiratory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of CFTRinh-172 is its potency and specificity for CFTR chloride channels. This makes it a valuable tool for studying the function of these channels in vitro and in vivo. However, there are also limitations to the use of CFTRinh-172 in lab experiments. For example, the compound may have off-target effects on other ion channels or transporters, which could complicate the interpretation of results. Additionally, the use of CFTRinh-172 in animal studies may not accurately reflect the effects of CFTR inhibition in humans.
Direcciones Futuras
There are several future directions for research on 4-cyano-N-[2-(difluoromethoxy)phenyl]-2-fluorobenzamide. One area of focus is the development of more potent and selective inhibitors of CFTR chloride channels. Another area of interest is the investigation of the role of CFTR in other diseases, such as hypertension and diabetes. Additionally, the use of CFTRinh-172 in combination with other drugs may have synergistic effects on CFTR function and could lead to new therapeutic approaches for cystic fibrosis and other diseases.
Métodos De Síntesis
The synthesis of 4-cyano-N-[2-(difluoromethoxy)phenyl]-2-fluorobenzamide involves the reaction of 4-cyanobenzoic acid with 2-(difluoromethoxy)aniline in the presence of thionyl chloride and N,N-dimethylformamide. The resulting intermediate is then treated with 2-fluorobenzoyl chloride to obtain the final product. This synthesis method has been optimized to produce high yields of pure 4-cyano-N-[2-(difluoromethoxy)phenyl]-2-fluorobenzamide.
Aplicaciones Científicas De Investigación
4-cyano-N-[2-(difluoromethoxy)phenyl]-2-fluorobenzamide is widely used in scientific research as a tool to study the function of CFTR chloride channels. CFTR is a protein that is responsible for the transport of chloride ions across cell membranes. Mutations in the CFTR gene can lead to cystic fibrosis, a genetic disorder that affects the lungs, pancreas, and other organs. CFTRinh-172 has been shown to inhibit CFTR chloride channels in a dose-dependent manner, making it a valuable tool for studying the role of CFTR in cystic fibrosis and other diseases.
Propiedades
Nombre del producto |
4-cyano-N-[2-(difluoromethoxy)phenyl]-2-fluorobenzamide |
|---|---|
Fórmula molecular |
C15H9F3N2O2 |
Peso molecular |
306.24 g/mol |
Nombre IUPAC |
4-cyano-N-[2-(difluoromethoxy)phenyl]-2-fluorobenzamide |
InChI |
InChI=1S/C15H9F3N2O2/c16-11-7-9(8-19)5-6-10(11)14(21)20-12-3-1-2-4-13(12)22-15(17)18/h1-7,15H,(H,20,21) |
Clave InChI |
FDUYZGCXMCHNFV-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)NC(=O)C2=C(C=C(C=C2)C#N)F)OC(F)F |
SMILES canónico |
C1=CC=C(C(=C1)NC(=O)C2=C(C=C(C=C2)C#N)F)OC(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![5-chloro-2-methoxy-N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B278297.png)
![N-[5-(2-furoylamino)-2-methoxyphenyl]-5-nitro-2-furamide](/img/structure/B278299.png)
![N-[3-(butyrylamino)-4-methoxyphenyl]-2-furamide](/img/structure/B278301.png)

![N-[3-({[(1,3-benzodioxol-5-ylcarbonyl)amino]carbothioyl}amino)phenyl]-2-furamide](/img/structure/B278303.png)
![N-[(5-chloro-2-methoxyphenyl)carbamothioyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B278304.png)

![N-[2-methyl-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-2-(3-methylphenoxy)acetamide](/img/structure/B278306.png)
![3-ethoxy-N-[2-methyl-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide](/img/structure/B278309.png)
![2-methoxy-N-[2-methyl-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide](/img/structure/B278310.png)
![2-chloro-N-[3-(5-methoxy-1,3-benzoxazol-2-yl)phenyl]nicotinamide](/img/structure/B278313.png)

